Ammonium dimolybdate

Catalog No.
S8382952
CAS No.
M.F
H8Mo2N2O7
M. Wt
340.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium dimolybdate

Product Name

Ammonium dimolybdate

IUPAC Name

azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum

Molecular Formula

H8Mo2N2O7

Molecular Weight

340.0 g/mol

InChI

InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2

InChI Key

XUFUCDNVOXXQQC-UHFFFAOYSA-L

SMILES

N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O

Canonical SMILES

N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O

Ammonium dimolybdate (ADM, (NH4)2Mo2O7) is a high-purity, water-soluble hexavalent molybdenum salt widely procured as a primary precursor for molybdenum metal powder, hydrodesulfurization (HDS) catalysts, and specialized pigments [1]. Characterized by a high theoretical molybdenum mass fraction of approximately 56.4% and favorable thermal decomposition kinetics, ADM serves as a critical intermediate in both pyrometallurgical reduction and hydrometallurgical catalyst impregnation workflows . Its reliable conversion to molybdenum trioxide (MoO3) and subsequent reduction to uniform molybdenum metal make it a cornerstone material in advanced metallurgy and chemical manufacturing [2].

Research Fit

Controlled crystallization condition context for precursor synthesis
MoO₃ and HDS catalyst precursor workflow
Thermal decomposition pathway control for powder manufacturing

Substituting ADM with closely related molybdates—such as ammonium heptamolybdate (AHM) or direct molybdenum trioxide (MoO3)—fundamentally alters downstream process parameters and final material properties [1]. While AHM is also water-soluble, it possesses a lower molybdenum content and a tetrahydrate structure, which shifts the thermal decomposition profile and off-gassing kinetics during calcination, potentially causing hydrothermal sintering [2]. Conversely, attempting to use MoO3 directly bypasses the necessary aqueous solubility required for uniform catalyst support impregnation [3]. In powder metallurgy, the specific decomposition pathway of ADM uniquely dictates the particle size, specific surface area, and oxygen content of the resulting intermediate oxides, meaning that precursor substitution directly compromises the morphology and swaging performance of the final molybdenum wire [1].

Substitution Risk

Risk Factor
ADM Context
AHM Context
Interchangeability Impact
Thermal decomposition
Forms (NH₄)₂O·3MoO₃ intermediate phase
Forms 2(NH₄)₂O·5MoO₃ intermediate phase
Calcination profile may not transfer directly
Solid-state structure
1D polymeric chain of edge-shared octahedra
Discrete [Mo₇O₂₄]⁶⁻ molecular cluster
Dissolution rate and speciation may diverge
Solution speciation
Heptamolybdate/monomolybdate equilibrium mixture
Predominantly heptamolybdate ions
Impregnation solution behavior may differ

Molybdenum Mass Fraction and Transport Efficiency

For large-scale industrial procurement, the absolute metal content of the precursor directly impacts volumetric yield and transport efficiency. Ammonium dimolybdate (ADM) provides a theoretical molybdenum mass fraction of approximately 56.4%, whereas the commonly substituted ammonium heptamolybdate tetrahydrate (AHM) offers only 54.3% [1]. This 2.1% absolute increase in molybdenum density allows for higher throughput in calcination reactors and reduces the total mass of precursor required to achieve equivalent metal yields [2].

Evidence DimensionMolybdenum mass fraction (%)
Target Compound DataADM: ~56.4% Mo
Comparator Or BaselineAHM: ~54.3% Mo
Quantified Difference+2.1% absolute Mo content per unit mass
ConditionsStandard stoichiometric comparison of commercial precursor grades

Higher Mo density in ADM improves transport efficiency and volumetric yield during large-scale calcination and reduction processes.

Thermal decomposition
Head-to-head
ADM: 226°C → (NH₄)₂O·3MoO₃, then 225°C → 2(NH₄)₂O·8MoO₃ AHM: 130°C → 2(NH₄)₂O·5MoO₃, then 245°C → 2(NH₄)₂O·8MoO₃
Calcination profile selection context
DTA and XRD under atmospheric pressure

Aqueous Solubility for Wet Impregnation

In the preparation of supported hydrodesulfurization (HDS) catalysts, the precursor must be uniformly dispersed onto porous supports via aqueous impregnation. ADM exhibits a high water solubility of approximately 43 g / 100 mL (430 g/L) at 25 °C [1]. In stark contrast, direct molybdenum trioxide (MoO3) is practically insoluble in neutral water (< 1 g/L), requiring aggressive and costly alkaline digestion to become usable . This high solubility ensures that ADM can achieve the high metal loadings required for modern refinery catalysts without the use of harsh solvents [1].

Evidence DimensionAqueous solubility at 25 °C
Target Compound DataADM: ~430 g/L
Comparator Or BaselineMoO3: < 1 g/L
Quantified DifferenceOrders of magnitude higher solubility in neutral aqueous media
ConditionsNeutral aqueous solution at 25 °C

High aqueous solubility allows for the direct, uniform impregnation of high-loading HDS catalysts onto porous supports without using harsh alkaline solvents.

Agglomeration control
Head-to-head
Lower agglomeration with ADM addition during H₂ reduction at 550–750°C
Supports powder manufacturing process control
Reported qualitative and visual evidence

Thermal Decomposition and Off-Gassing

The thermal decomposition profile of a precursor dictates the morphology of the resulting oxide. ADM is an anhydrous salt that begins decomposing at ~150 °C, forming ammonium octamolybdate at ~225 °C before yielding pure MoO3 . By comparison, AHM exists as a tetrahydrate, meaning its initial heating phase involves the endothermic release of four moles of crystal water before backbone decomposition begins [1]. This lack of crystal water in ADM eliminates the initial dehydration endotherm and reduces the total vapor volume (water + ammonia) released during early calcination, preventing hydrothermal sintering of the intermediate oxides .

Evidence DimensionCrystal water content and initial thermal endotherm
Target Compound DataADM: Anhydrous (0 moles H2O), direct decomposition >150 °C
Comparator Or BaselineAHM: Tetrahydrate (4 moles H2O), initial dehydration phase
Quantified DifferenceElimination of crystal water release during initial calcination
ConditionsThermogravimetric analysis (TGA) during calcination to MoO3

The absence of crystal water in ADM provides a more controlled calcination profile, minimizing hydrothermal sintering that can degrade the specific surface area.

Crystal structure
Reported
Triclinic, P, a=7.937Å, b=7.305Å, c=7.226Å; 1D polymeric vs discrete [Mo₇O₂₄]⁶⁻
Precursor dissolution and speciation context
Single-crystal XRD at room temperature

Molybdenum Powder Morphology Control

For the production of swageable molybdenum wire, the precursor must reliably reduce to a uniform micron-scale powder with minimal residual oxygen. ADM enables a strictly controlled two-stage hydrogen reduction pathway (ADM to MoO2, then MoO2 to Mo), which yields highly uniform particle morphologies with residual oxygen levels as low as 100 to 1000 ppm [1]. Attempting to use direct commercial MoO3 often complicates particle size control due to the high volatility of hexavalent Mo vapor complexes (e.g., MoO2(OH)2) at reduction temperatures [2]. ADM's specific nucleation pathway tightly controls the intermediate MoO2 morphology, directly dictating the final powder quality [1].

Evidence DimensionIntermediate morphology control during H2 reduction
Target Compound DataADM: Controlled two-stage reduction yielding uniform micron-scale Mo
Comparator Or BaselineDirect MoO3: Variable morphology due to volatile MoO2(OH)2 complexes
Quantified DifferenceTighter control over intermediate MoO2 nucleation and final particle size
ConditionsTwo-stage hydrogen reduction process for commercial Mo powder

Predictable particle morphology and low oxygen content are strictly required for swaging molybdenum into high-performance wires and fabricating aerospace-grade alloys.

Solution speciation
Class-level
Heptamolybdate and monomolybdate ions in equilibrium; no polymeric ion detected
Impregnation solution speciation context
Comparative Raman spectroscopy at RT

High-Purity Molybdenum Powder Production

Directly leveraging its controlled thermal decomposition and anhydrous nature, ADM is the preferred precursor for two-stage hydrogen reduction, yielding micron-scale Mo powders with strictly controlled oxygen content for powder metallurgy and swaged Mo wire [1].

Hydrodesulfurization Catalyst Manufacturing

The exceptional aqueous solubility of ADM (up to 430 g/L) makes it ideal for the wet impregnation of alumina or silica supports, ensuring uniform dispersion of active Mo species for petroleum refining catalysts without the need for alkaline digestions [2].

High-Performance Pigment Synthesis

ADM is utilized as a highly reactive, soluble intermediate to precipitate complex inorganic pigments, such as zinc molybdate, which are critical for specialized corrosion-inhibiting coatings in the aerospace and automotive sectors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HDS catalyst precursor
Decomposition pathway control
Active phase dispersion and catalytic activity context
High-purity Mo powder synthesis
Agglomeration control during reduction
Powder agglomeration and particle size distribution review
Molybdenum oxide phase synthesis
Intermediate (NH₄)₂O·3MoO₃ formation control
Phase purity and property characterization

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

341.843229 g/mol

Monoisotopic Mass

343.843958 g/mol

Heavy Atom Count

11

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